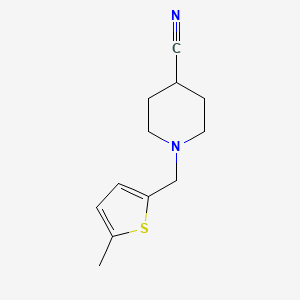

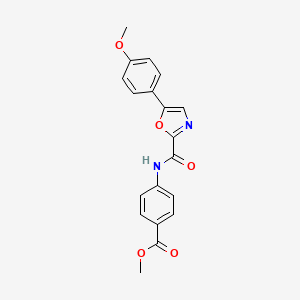

![molecular formula C8H9N3OS B2809621 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338750-84-8](/img/structure/B2809621.png)

3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are known for their diverse biological activities and are used in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In some cases, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization of the intermediates yields the target thienopyrimidines .Molecular Structure Analysis

The molecular structure of “3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one” is characterized by a thieno[3,2-d]pyrimidin-4-one core with a dimethylamino group at the 3-position . The structure–activity relationship (SAR) studies indicate that certain moieties are beneficial for improving the biological activities .Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Properties

Synthesis Techniques : A notable application of thieno[3,2-d]pyrimidin-4(3H)-one derivatives involves innovative synthetic methodologies. For instance, one study details the synthesis of thieno[2,3-d]pyrimidin-4-ones via a catalytic four-component reaction, showcasing a green approach to synthesize this pharmacologically important class of compounds with reduced catalyst loading and simplified purification processes (Shi et al., 2018).

Chemical Reactivity : The chemical reactivity of these compounds has been explored through various reactions, including condensation with aromatic aldehydes and furfural, highlighting their versatility in forming heterocyclic compounds with potential biological activities (Elmuradov et al., 2011).

Potential Biological Applications

Antimicrobial and Anti-inflammatory Activities : Research into thieno[3,2-d]pyrimidin-4(3H)-one derivatives also extends into their biological activities. For example, studies have synthesized novel thienopyrimidine derivatives to evaluate their antimicrobial and anti-inflammatory properties, with some compounds showing promising activity against specific bacterial and fungal strains (Tolba et al., 2018).

Radioprotective and Antitumor Activities : Another study focused on the synthesis of novel thieno[2,3-d]pyrimidine derivatives incorporating amino acids and imidazoles, which exhibited radioprotective and antitumor activities, highlighting their potential as therapeutic agents (Alqasoumi et al., 2009).

Synthesis of Heterocyclic Systems : The reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides has been explored to synthesize new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, indicating potential for diverse biological applications (Sirakanyan et al., 2015).

Direcciones Futuras

Thieno[3,2-d]pyrimidines, including “3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one”, have potential for further optimization and evaluation as therapeutic agents due to their diverse biological activities . Future research could focus on exploring their mechanism of action, improving their synthesis methods, and evaluating their safety and efficacy in preclinical and clinical studies.

Propiedades

IUPAC Name |

3-(dimethylamino)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-10(2)11-5-9-6-3-4-13-7(6)8(11)12/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOYUYYWUGDAAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N1C=NC2=C(C1=O)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2809540.png)

![[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2809548.png)

![7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2809550.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2809551.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2809553.png)

![(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2809555.png)

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809556.png)

![3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2809557.png)

![1-[(4-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2809559.png)